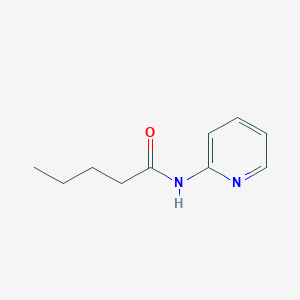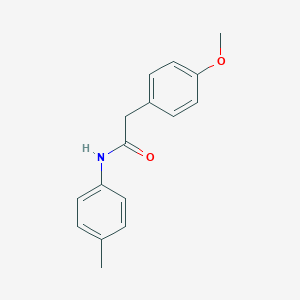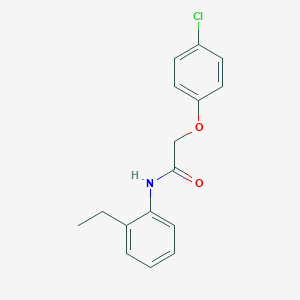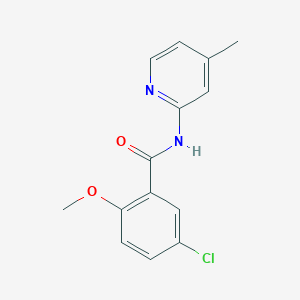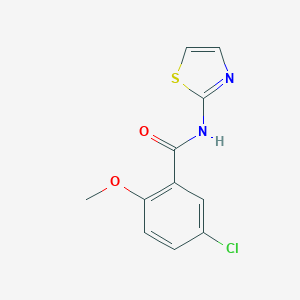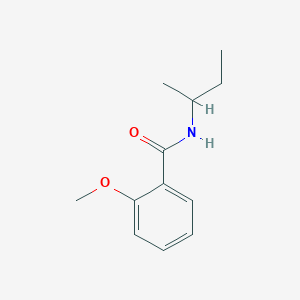![molecular formula C21H18O2 B291372 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate, also known as EPC, is a chemical compound that belongs to the family of biphenyls. It is a white crystalline solid that is commonly used in scientific research due to its unique properties. EPC has been found to have various applications in the fields of chemistry, biology, and medicine. In
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, it has been found to interact with certain biological molecules such as proteins and lipids. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to bind to the hydrophobic pockets of proteins and alter their conformation, leading to changes in their function. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to interact with lipid membranes and alter their properties.
Biochemical and Physiological Effects:
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has also been found to have antioxidant properties and protect against oxidative stress. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have anti-inflammatory properties and reduce inflammation in certain conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate is also fluorescent, making it useful for imaging studies. However, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has some limitations. It has low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has low toxicity, which can limit its use in certain biological assays.
Zukünftige Richtungen
For the use of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate in scientific research include the development of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate-based fluorescent probes and the synthesis of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate derivatives with improved solubility and bioactivity.
Synthesemethoden
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through various methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 4-bromoethylbenzene with 4-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction results in the formation of 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have various applications in scientific research. It is commonly used as a fluorescent probe for detecting and imaging biological molecules. 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate can also be used as a building block for the synthesis of other compounds. In addition, 4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Eigenschaften
Molekularformel |
C21H18O2 |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(4-ethylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C21H18O2/c1-2-16-8-14-20(15-9-16)23-21(22)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
InChI-Schlüssel |
PHHXTZZSYYQZQZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



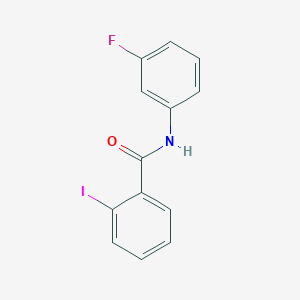
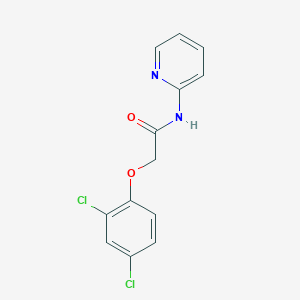
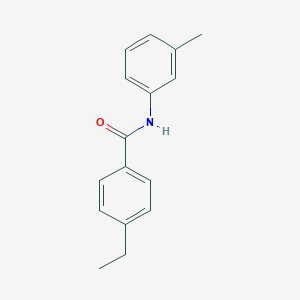
![4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate](/img/structure/B291297.png)
